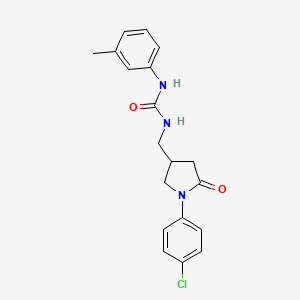

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea

Description

Urea Derivatives as Privileged Structures in Medicinal Chemistry

Urea derivatives have been entrenched in drug discovery since the early 20th century, with suramin (1920) marking the first clinical application of a urea-containing therapeutic. The urea scaffold’s versatility stems from its dual hydrogen-bond donor/acceptor capacity, enabling robust interactions with biological targets such as kinases, GPCRs, and nuclear receptors. For instance, in kinase inhibitors like sorafenib, the urea carbonyl forms critical hydrogen bonds with catalytic residues (e.g., Glu500 and Asp593 in BRAF kinase), while its planar geometry facilitates π-stacking with hydrophobic pockets. Over 90,000 urea-containing compounds are documented in the ChEMBL database, underscoring their prevalence in bioactive molecules.

Recent patents highlight urea’s enduring relevance:

Pyrrolidinone Scaffolds in Drug Discovery Research

The pyrrolidinone (5-oxopyrrolidine) ring confers three-dimensional diversity through pseudorotation, allowing optimal spatial orientation of substituents. This scaffold enhances metabolic stability compared to its non-oxidized counterpart, as evidenced by the development of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivatives as selective androgen receptor modulators (SARMs). The electron-withdrawing ketone group in pyrrolidinone also modulates electronic properties, influencing binding affinity and solubility.

Table 1 : Comparative Analysis of Pyrrolidine and Pyrrolidinone Scaffolds

| Property | Pyrrolidine | Pyrrolidinone |

|---|---|---|

| Ring Planarity | Non-planar | Partially planar |

| Hydrogen-Bond Capacity | Limited | High (via carbonyl) |

| Metabolic Stability | Moderate | High |

| Synthetic Accessibility | High | Moderate |

Structural Classification and Pharmacophoric Features

The compound’s structure divides into three pharmacophoric regions:

- Urea Core : Serves as a hydrogen-bonding anchor. The carbonyl oxygen acts as an acceptor, while the two NH groups function as donors.

- Pyrrolidinone Ring : Provides conformational rigidity and hosts the 4-chlorophenyl group, enhancing lipophilicity for membrane penetration.

- Aromatic Substituents :

- 4-Chlorophenyl: Engages in halogen bonding and π-π interactions.

- m-Tolyl: Contributes hydrophobic bulk and modulates electron density.

Figure 1 : Hypothesized Target Binding Mode

- Urea NH groups form hydrogen bonds with catalytic residues (e.g., kinase hinge regions).

- Pyrrolidinone carbonyl interacts with polar residues (e.g., Ser, Thr).

- Aromatic substituents occupy hydrophobic subpockets.

Historical Development and Research Evolution

The integration of urea and pyrrolidinone motifs reflects a strategic evolution in heterocyclic chemistry. Early urea-based drugs like suramin and sorafenib prioritized target potency but faced challenges in solubility and off-target effects. The incorporation of pyrrolidinone emerged in the 2010s to address these limitations, as seen in:

- Quizartinib : A urea-pyrrolidinone FLT3 inhibitor approved in Japan (2019) for acute myeloid leukemia.

- Sunaciclib : A CDK8 inhibitor in preclinical studies combining urea with a pyrimidine-thiazole scaffold.

Table 2 : Milestones in Urea-Pyrrolidinone Hybrid Development

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O2/c1-13-3-2-4-16(9-13)22-19(25)21-11-14-10-18(24)23(12-14)17-7-5-15(20)6-8-17/h2-9,14H,10-12H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJAPXQDBZDIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea typically involves multiple steps:

Formation of the Pyrrolidinone Ring: The initial step often involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrrolidinone intermediate.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.

Biology: It may be used in biological studies to understand its effects on cellular processes and pathways.

Industry: The compound can be utilized in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group and the pyrrolidinone ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group.

Uniqueness

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness can result in distinct pharmacological profiles and applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyrrolidinone ring, a chlorophenyl group, and a urea moiety, which contribute to its diverse reactivity and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C17H19ClN2O, with a molecular weight of approximately 304.80 g/mol. The structural complexity allows for various interactions with biological targets, making it an interesting candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor function, leading to various therapeutic effects. The exact mechanisms remain to be fully elucidated, but potential pathways include:

- Enzyme Inhibition: The compound may inhibit enzymes involved in disease pathways, thereby altering metabolic processes.

- Receptor Modulation: It could interact with receptors, influencing signal transduction pathways that regulate cellular responses.

Biological Activity Studies

Research into the biological activities of this compound has indicated several potential pharmacological effects:

Antimicrobial Activity

Studies have shown that compounds with similar structural features exhibit significant antibacterial properties. For instance, related compounds have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . Given the structural similarities, it is plausible that this compound may exhibit comparable antimicrobial effects.

Enzyme Inhibition

Inhibitory assays have revealed that derivatives of this compound can act as effective inhibitors of acetylcholinesterase (AChE) and urease . These findings suggest that this compound could similarly inhibit these enzymes, offering potential therapeutic applications in treating conditions like Alzheimer's disease or urinary infections.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-methylurea | Chlorophenyl group and urea linkage | Moderate antibacterial activity |

| 1-(4-Methoxyphenyl)-3-methylurea | Methoxy instead of chlorophenyl | Different electronic properties; lower activity |

| 5-Oxopyrrolidinone derivatives | Pyrrolidinone ring without urea | Variable activity based on substituents |

The unique combination of functional groups in this compound may confer distinct biological activities compared to these simpler analogs.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(m-tolyl)urea?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidinone core. A common approach is:

Pyrrolidinone Substitution : React 1-(4-chlorophenyl)pyrrolidin-5-one with a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., NaH) to introduce the methyl group at position 2.

Urea Formation : Couple the intermediate with m-tolyl isocyanate under anhydrous conditions using a catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile, followed by reflux (65–80°C) for 1–2 hours .

Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.4 ppm, m-tolyl methyl at δ 2.3 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] expected at m/z 386.12).

- X-ray Crystallography : For structural elucidation, single-crystal diffraction (Mo-Kα radiation, R factor < 0.07) resolves bond angles and torsional strain in the urea moiety .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., replace m-tolyl with pyridinyl or fluorophenyl groups) to assess electronic/steric effects.

- In Vitro Assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC values against analogs like 1-(3-chloro-4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea .

- Computational Modeling : Perform docking studies (AutoDock Vina) to analyze binding interactions with active sites.

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, solvent).

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolyzed urea derivatives) that may affect activity .

- Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) if fluorescence-based results are inconsistent.

Basic: How is crystallographic data analyzed to confirm molecular conformation?

Methodological Answer:

- Data Collection : Grow crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data (resolution ≤ 0.8 Å).

- Refinement : Use SHELX software to refine bond lengths/angles. Validate with R < 0.07 and wR < 0.15.

- Key Observations : Confirm planar urea geometry (C=O bond ~1.23 Å) and dihedral angles between aromatic rings .

Advanced: How can molecular interactions with biological targets be probed experimentally?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, K) to assess entropy-driven vs. enthalpy-driven interactions.

- HDX-MS (Hydrogen-Deuterium Exchange) : Map conformational changes in proteins upon compound binding.

- Mutagenesis Studies : Replace key residues (e.g., catalytic lysine) to identify critical binding sites.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Hazard Assessment : Refer to analogs like [(3-chlorophenyl)-phenylmethyl]urea (GHS Category: Acute Toxicity 4). Use PPE (gloves, goggles) and work in a fume hood.

- Waste Disposal : Neutralize urea derivatives with 10% acetic acid before disposal .

Advanced: How is the compound’s stability evaluated under physiological conditions?

Methodological Answer:

- pH Stability : Incubate in buffers (pH 2–9) at 37°C. Monitor degradation via HPLC at 254 nm.

- Plasma Stability : Add to human plasma (37°C, 1–24 hours). Quench with acetonitrile and analyze for parent compound/metabolites.

Basic: What chromatographic methods separate this compound from byproducts?

Methodological Answer:

- HPLC Conditions : C18 column (4.6 × 150 mm), mobile phase: 0.1% formic acid in water/acetonitrile (60:40 → 20:80 gradient), flow rate 1 mL/min.

- Detection : UV at 220 nm (urea C=O absorbance) and 254 nm (aromatic rings).

Advanced: How can computational chemistry predict its pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- MD Simulations : Run 100-ns trajectories (GROMACS) to assess membrane permeation and aggregation propensity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.